HOX4C is classified under the homeobox transcription factors and is specifically involved in the development of various body structures. It is primarily expressed during early embryonic development and has been linked to the regulation of limb and organ development. The protein's expression patterns are tightly regulated, reflecting its critical role in developmental biology.
The synthesis of HOX4C protein can be achieved through various methods, including:
The HOX4C protein features a typical homeodomain structure, which consists of approximately 60 amino acids forming three alpha helices. This structure enables the protein to bind to specific DNA sequences, influencing target gene expression.
HOX4C participates in several biochemical reactions related to gene regulation:
The binding affinity and specificity can be assessed using electrophoretic mobility shift assays (EMSA) or chromatin immunoprecipitation (ChIP) assays, which help elucidate its role in gene regulation.
HOX4C exerts its effects primarily through direct interaction with DNA at regulatory elements. The mechanism involves:
Studies have shown that mutations or alterations in HOX4C expression can lead to developmental anomalies, underscoring its importance in maintaining proper gene expression during embryogenesis.
HOX4C has significant applications in various fields:
The HOXC4 gene resides within the HOXC cluster (chromosome 12q13.3) and shares a 5' non-coding exon with neighboring genes HOXC5 and HOXC6 [6]. This genomic arrangement enables two alternative transcriptional isoforms: one incorporating the shared exon and another utilizing gene-specific exons only, both yielding identical protein products [6]. HOX4C nomenclature follows the standardized HUGO system:
The HOXC cluster spans ~100 kb and exhibits spatial collinearity: 3'-located genes (e.g., HOXC4) are expressed earlier and more anteriorly than 5'-located genes (e.g., HOXC13) [2] [8]. Regulatory elements governing HOXC4 expression include:
Table 1: HOXC4 Gene Characteristics
Feature | Detail |
---|---|
Genomic Location | Chr 12q13.3 (HOXC cluster) |
Transcript Variants | 2 (NM014620.3, NM022658.4) |
Protein Product | 273 amino acids; Homeodomain: residues 193–253 |
DNA-Binding Motif | TAAT core; bipartite specificity via helix III residues [1] [5] |
Paralog Group | PG4 (with HOXA4, HOXB4, HOXD4) |
HOX4C orthologs trace back to bilaterian ancestors, with structural and functional conservation observed from insects to mammals:
Deep Evolutionary Origins
Lineage-Specific Adaptations
Table 2: HOX4C Conservation Across Species
Clade | Species | Identity vs. Human | Functional Notes |
---|---|---|---|
Mammalia | Mus musculus | 98% | Axial skeleton patterning; functional redundancy |
Aves | Gallus gallus | 95% | Limb bud expression; digit specification |
Teleostei | Danio rerio | 82% (hoxc4a/b) | Duplicated; neural tube expression |
Insecta | Drosophila melanogaster | 63% (Antp) | Leg/wing specification; functional substitutable |
Cnidaria | Nematostella vectensis | 58% | Anterior body patterning |
HOX4C orchestrates embryonic patterning through transcriptional regulation, cooperative complex formation, and tissue-specific target gene activation.
Molecular Function & Transcriptional Regulation
Auto- and Cross-Regulatory Interactions
Tissue-Specific Developmental Roles
Table 3: HOX4C in Development and Disease
Tissue/Process | Target Genes | Biological Outcome | Pathological Links |
---|---|---|---|
Cervical Somites | FGF8, BMP4 | C1–C7 vertebral specification | Axial skeleton malformations |
Limb Bud (ZPA) | Shh, Fgf10 | Anteroposterior digit patterning | Polydactyly |
Fallopian Tube Epithelium | FOXJ1, DNAI1 | Ciliogenesis; mucociliary clearance | Ciliary dyskinesia |
Esophageal Epithelium | CDX2, SOX9 | Intestinal metaplasia | Barrett’s esophagus [3] |
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